molecular formula C12H19NOS B2613912 1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2210049-17-3

1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No. B2613912
CAS RN: 2210049-17-3
M. Wt: 225.35
InChI Key: COVGLDYXLLTKJI-UHFFFAOYSA-N
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Description

“1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one” is a chemical compound with the molecular formula C12H19NOS and a molecular weight of 225.35. It is a derivative of 1-thia-4-azaspiro[4.5]decane .


Synthesis Analysis

The synthesis of 1-thia-4-azaspiro[4.5]decane derivatives involves a one-pot three-component reaction. This includes the condensation of ketones (4-methylcyclohexanone and cyclohexanone), aromatic amines (4-bromoaniline or 4-fluoroaniline), and mercaptoacetic acid in dry benzene .


Molecular Structure Analysis

The molecular structure of “1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one” can be represented by the SMILES notation: C1CCC2(CC1)CNCCS2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives include condensation and glycosylation reactions .

properties

IUPAC Name

1-(1-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-2-11(14)13-8-9-15-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGLDYXLLTKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCSC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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